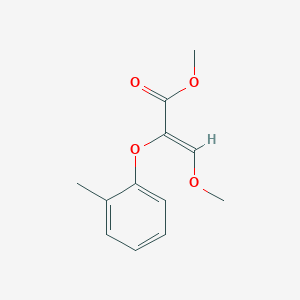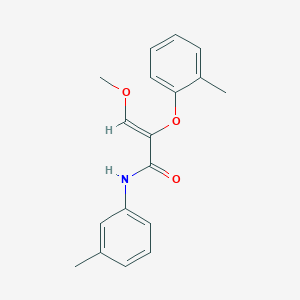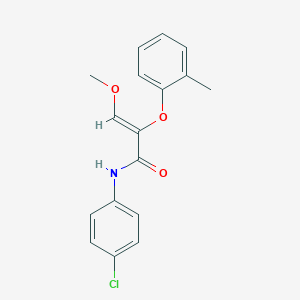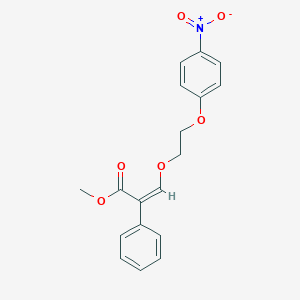![molecular formula C17H17ClN2O3S B305148 4-[allyl(methylsulfonyl)amino]-N-(2-chlorophenyl)benzamide](/img/structure/B305148.png)
4-[allyl(methylsulfonyl)amino]-N-(2-chlorophenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[allyl(methylsulfonyl)amino]-N-(2-chlorophenyl)benzamide, also known as AG490, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a potent inhibitor of Janus kinase 2 (JAK2) and has been shown to have anti-inflammatory, anti-tumor, and immunomodulatory effects.
科学的研究の応用
4-[allyl(methylsulfonyl)amino]-N-(2-chlorophenyl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the JAK2/STAT3 signaling pathway, which is involved in several cellular processes, including cell proliferation, differentiation, and survival. 4-[allyl(methylsulfonyl)amino]-N-(2-chlorophenyl)benzamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been shown to have anti-tumor effects by inhibiting the growth of several cancer cell lines, including breast, lung, and prostate cancer cells.
作用機序
4-[allyl(methylsulfonyl)amino]-N-(2-chlorophenyl)benzamide inhibits JAK2 by binding to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream substrates. This leads to the inhibition of the JAK2/STAT3 signaling pathway, which is involved in several cellular processes, including cell proliferation, differentiation, and survival. Inhibition of this pathway has been shown to have anti-inflammatory, anti-tumor, and immunomodulatory effects.
Biochemical and Physiological Effects:
4-[allyl(methylsulfonyl)amino]-N-(2-chlorophenyl)benzamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α, which are involved in the pathogenesis of several inflammatory diseases. 4-[allyl(methylsulfonyl)amino]-N-(2-chlorophenyl)benzamide has also been shown to inhibit the growth of several cancer cell lines, including breast, lung, and prostate cancer cells. In addition, 4-[allyl(methylsulfonyl)amino]-N-(2-chlorophenyl)benzamide has been shown to have immunomodulatory effects by inhibiting the proliferation of T cells and promoting the differentiation of regulatory T cells.
実験室実験の利点と制限
4-[allyl(methylsulfonyl)amino]-N-(2-chlorophenyl)benzamide is a potent inhibitor of JAK2 and has been shown to have anti-inflammatory, anti-tumor, and immunomodulatory effects. However, there are some limitations to using 4-[allyl(methylsulfonyl)amino]-N-(2-chlorophenyl)benzamide in lab experiments. One limitation is that it has poor solubility in water, which can make it difficult to use in certain assays. Another limitation is that it can inhibit other kinases besides JAK2, which can lead to off-target effects.
将来の方向性
There are several future directions for the study of 4-[allyl(methylsulfonyl)amino]-N-(2-chlorophenyl)benzamide. One direction is to investigate its potential therapeutic applications in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to investigate its potential as a cancer therapy, either alone or in combination with other drugs. Additionally, further studies are needed to understand the mechanism of action of 4-[allyl(methylsulfonyl)amino]-N-(2-chlorophenyl)benzamide and its effects on other signaling pathways.
合成法
The synthesis of 4-[allyl(methylsulfonyl)amino]-N-(2-chlorophenyl)benzamide involves the reaction of 2-chlorobenzoyl chloride with N-(methylsulfonyl)allylamine in the presence of triethylamine. The resulting intermediate is then reacted with 4-aminobenzamide in the presence of sodium hydride to yield 4-[allyl(methylsulfonyl)amino]-N-(2-chlorophenyl)benzamide. The synthesis of 4-[allyl(methylsulfonyl)amino]-N-(2-chlorophenyl)benzamide has been described in detail in several publications and is a well-established procedure.
特性
製品名 |
4-[allyl(methylsulfonyl)amino]-N-(2-chlorophenyl)benzamide |
|---|---|
分子式 |
C17H17ClN2O3S |
分子量 |
364.8 g/mol |
IUPAC名 |
N-(2-chlorophenyl)-4-[methylsulfonyl(prop-2-enyl)amino]benzamide |
InChI |
InChI=1S/C17H17ClN2O3S/c1-3-12-20(24(2,22)23)14-10-8-13(9-11-14)17(21)19-16-7-5-4-6-15(16)18/h3-11H,1,12H2,2H3,(H,19,21) |
InChIキー |
LALNAGCBWHCGRH-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)N(CC=C)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2Cl |
正規SMILES |
CS(=O)(=O)N(CC=C)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 5-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-2-[4-(dimethylamino)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B305065.png)
![Ethyl 7-formyl-6-methyl-2-(methylsulfanyl)pyrazolo[5,1-b][1,3]thiazole-3-carboxylate](/img/structure/B305069.png)
![Methyl 2-{2-[(3-chloro-4-cyano-5-isothiazolyl)oxy]phenyl}-3-methoxyacrylate](/img/structure/B305070.png)

![Ethyl 3-[2-(3,4-dichlorophenoxy)ethoxy]-2-phenylacrylate](/img/structure/B305072.png)




![Ethyl 3-[2-(2,5-dichlorophenoxy)ethoxy]-2-phenoxyacrylate](/img/structure/B305079.png)
![Ethyl 2-phenoxy-3-[2-(2,4,5-trichlorophenoxy)ethoxy]acrylate](/img/structure/B305080.png)
![N-(7-chloro-4-quinolinyl)-N-(3-{4-[6-(4-{3-[(7-chloro-4-quinolinyl)amino]propyl}-1-piperazinyl)hexyl]-1-piperazinyl}propyl)amine](/img/structure/B305082.png)
![1,3-Bis[4-[(4-nitrophenyl)methyl]piperazin-1-yl]propan-2-ol](/img/structure/B305084.png)
